molecular formula C19H20N2O5S2 B2913646 1-(4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034365-50-7

1-(4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2913646
CAS No.: 2034365-50-7
M. Wt: 420.5
InChI Key: UMVPXTKDHRLCSE-UHFFFAOYSA-N
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Description

1-(4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione (CAS 2034365-50-7) is a high-quality chemical compound featuring a unique hybrid structure that integrates a pyrrolidine-2,5-dione (succinimide) core linked via a sulfonyl group to a 4-(thiophen-3-yloxy)piperidine moiety . This specific molecular architecture, balancing polar and hydrophobic elements, is designed for use as a key intermediate in pharmaceutical research and the development of bioactive molecules . The structural framework of pyrrolidine-2,5-dione derivatives is of significant interest in medicinal chemistry, particularly in the search for new central nervous system (CNS) active agents . Recent studies on structurally related hybrids have demonstrated potent broad-spectrum antiseizure properties in preclinical models, such as the maximal electroshock (MES) and 6 Hz tests, and have also shown significant analgesic efficacy in models of neuropathic pain . The suggested mechanism of action for such compounds often involves interaction with neuronal voltage-sensitive sodium channels . Furthermore, other research on pyrazoline-substituted pyrrolidine-2,5-dione hybrids has revealed remarkable cytotoxic effects and antitumor efficacy in vitro and in vivo, indicating the potential application of this chemotype in oncology research . This compound is supplied with a purity of >97% and is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-(4-thiophen-3-yloxypiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c22-18-5-6-19(23)21(18)14-1-3-17(4-2-14)28(24,25)20-10-7-15(8-11-20)26-16-9-12-27-13-16/h1-4,9,12-13,15H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVPXTKDHRLCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a piperidine ring, a sulfonyl group, and a pyrrolidine dione, suggesting possible interactions with various biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Antibacterial Activity

Research has indicated that compounds containing piperidine and sulfonyl moieties often exhibit significant antibacterial properties. A study evaluating similar piperidine derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the thiophenyl group in our compound may enhance this activity through improved membrane permeability or specific enzyme inhibition.

Enzyme Inhibition

The sulfonyl group is known for its role in enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structures have shown strong inhibitory effects, with IC50 values indicating effective concentrations for biological activity . For instance, derivatives of piperidine were evaluated for AChE inhibition, revealing promising results that suggest potential applications in treating neurodegenerative diseases.

Anticancer Potential

The pyrrolidine moiety is often associated with anticancer properties. Research on related compounds has indicated that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific interactions of this compound with cancer cell lines remain to be explored but could yield significant insights into its therapeutic potential.

Synthesis and Evaluation

A recent study synthesized a series of compounds similar to this compound and evaluated their biological activities. The synthesis involved using Cu-catalyzed reactions to create functionalized triazoles from phenolic precursors . The resulting compounds were screened for their antibacterial and enzyme inhibitory activities, with several showing promising results.

CompoundActivity TypeIC50 Value (µM)
7lAChE Inhibition2.14 ± 0.003
7mUrease Inhibition0.63 ± 0.001
7nAntibacterial (S. typhi)Moderate Activity

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of similar compounds to target enzymes like AChE. These studies suggest that the structural features of the compound allow for effective interactions with active sites of enzymes, enhancing its potential as a drug candidate .

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the efficacy and safety profile of the compound in various models.
  • Mechanistic Studies : Investigating the specific mechanisms by which the compound exerts its antibacterial and anticancer effects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to optimize biological activity while minimizing toxicity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP Notable Features
1-(4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione (Target) C₁₉H₂₀N₂O₅S₂ 420.50* Thiophen-3-yloxy, sulfonyl, phenyl ~1.5† Sulfur-rich, moderate lipophilicity
1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione C₁₆H₂₀N₂O₃ 288.34 Methoxyphenyl, piperidinyl 1.084 Lower MW, higher solubility (-logSw = -1.82)
1-benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione C₂₇H₂₃Cl₂F₃N₄O₂S 595.46 Benzyl, chlorophenylsulfanyl, trifluoromethylpyridinyl-piperazine ~3.5† High MW, halogenated, lipophilic
1-{2-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione C₂₉H₃₂N₄O₅ 516.60 Dual indole-methoxy, piperidinyl-ethyl ~2.0† Bulky, high hydrogen bond acceptors (HBA = 9)

*Calculated using standard atomic weights. †Estimated via analogous compounds.

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s thiophen-3-yloxy group provides electron-rich aromaticity, contrasting with the electron-withdrawing trifluoromethyl and chloro groups in . This may influence binding interactions in enzymatic targets.
  • Lipophilicity : The target compound’s logP (~1.5) is intermediate, suggesting better membrane permeability than the highly polar methoxyphenyl analog but lower than the halogenated derivative .

Stereochemical Considerations

notes that stereoisomerism in piperidinyl-pyrrolidine diones can complicate NMR characterization due to signal doubling .

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